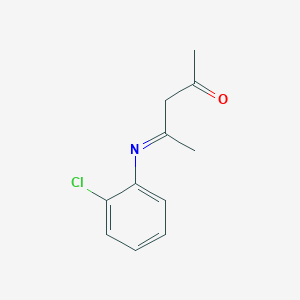

4-(2-Chlorophenyl)iminopentan-2-one

Description

Properties

CAS No. |

108315-80-6 |

|---|---|

Molecular Formula |

C11H12ClNO |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

4-(2-chlorophenyl)iminopentan-2-one |

InChI |

InChI=1S/C11H12ClNO/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12/h3-6H,7H2,1-2H3 |

InChI Key |

RGQHYBBAWAOOSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC=CC=C1Cl)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves the condensation of 2-chloroaniline with pentan-2-one (2-pentanone) in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via nucleophilic attack of the amine on the protonated carbonyl group, followed by dehydration to form the imine (Schiff base).

Procedure :

- Reagents : 2-Chloroaniline (1.0 equiv), pentan-2-one (1.2 equiv), HCl (10% v/v), sodium sulfate (drying agent).

- Conditions : Reflux in ethanol (4–6 h), followed by filtration and recrystallization from ethanol or ethyl acetate.

- Yield : 68–78%.

Critical Parameters :

- Acid Concentration : Higher HCl concentrations (>15%) accelerate dehydration but may promote side reactions.

- Solvent : Ethanol is preferred due to its ability to form an azeotrope with water, driving the equilibrium toward imine formation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods optimize yield and purity using continuous flow reactors:

- Reactor Type : Tubular flow reactor with in-line monitoring.

- Conditions :

- Temperature: 80–100°C.

- Pressure: 1–2 bar.

- Residence time: 30–45 minutes.

- Yield : 85–90%.

Advantages :

- Reduced solvent consumption (toluene or DCM as alternatives).

- Automated solvent recovery systems minimize waste.

Comparative Analysis of Methods

Table 1: Synthesis Methods and Yields

Challenges and Optimizations

Steric Hindrance Effects

The 2-chlorophenyl group introduces steric hindrance, reducing reaction rates compared to para-substituted analogs. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)iminopentan-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)iminopentan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)iminopentan-2-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Chromene Derivatives (e.g., 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)

Structural Differences :

- Core Structure: The chromene derivative features a fused bicyclic system (tetrahydrochromene) instead of the linear pentanone chain in 4-(2-Chlorophenyl)iminopentan-2-one.

- Functional Groups: Contains a nitrile (-CN) and benzylidene group, absent in the iminopentanone .

Synthesis: Formed via condensation of diarylidene cyclohexanone with malononitrile, followed by benzoylation and acetylation. This contrasts with the Schiff base formation typical of iminopentanone derivatives .

Nitrile groups may confer electrophilic reactivity, suggesting utility in agrochemical or pharmaceutical intermediates.

Pyridine-Based Analogues (e.g., W1807: (S)-3-(1-Methylethyl) 4-(2-Chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate)

Structural Differences :

- Core Structure : A pyridine ring replaces the ketone backbone.

- Substituents: Includes ester groups and a tricarboxylate system, enhancing polarity compared to the iminopentanone’s lipophilic profile .

Biological Activity: W1807 inhibits glycogen phosphorylase by binding to an allosteric site. The pyridine core and ester groups likely facilitate hydrogen bonding and steric interactions distinct from the iminopentanone’s mode of action .

Physicochemical Properties: The ester groups increase water solubility, whereas the iminopentanone’s nonpolar structure favors membrane permeability.

Process-Related Impurities (e.g., Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate)

Structural Differences :

- Core Structure : A 1,4-dihydropyridine ring with ester substituents.

- Functional Groups: Aminoethoxy and methyl groups absent in the iminopentanone .

Synthetic Relevance: This impurity arises during the synthesis of dihydropyridine drugs. Its ester linkages contrast with the iminopentanone’s ketone and imine groups, leading to different degradation pathways and stability profiles .

Simple Chlorophenyl Ketones (e.g., 2-Chloro-1-phenylethanone)

Structural Differences :

- Backbone: A single ketone group attached to a chlorophenyl-substituted ethanone, lacking the extended pentanone chain and imino group .

Reactivity and Applications: The simpler structure is more volatile and reactive, serving as a precursor in fragrance and pharmaceutical synthesis. The absence of the imino group limits its metal-chelating capacity compared to this compound .

Comparative Data Table

Key Research Findings

- Enzyme Inhibition: Pyridine-based analogues (e.g., W1807) exhibit targeted enzyme inhibition due to polar interactions, whereas iminopentanones may leverage hydrophobic binding via the chlorophenyl group .

- Synthetic Flexibility: Chromene derivatives and dihydropyridines require multistep condensations, contrasting with the straightforward Schiff base formation of iminopentanones .

- Stability: The imino group in this compound is prone to hydrolysis under acidic conditions, whereas ester-containing analogues (e.g., W1807) are more stable in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.